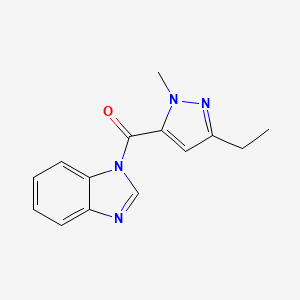![molecular formula C16H21ClO2 B14191729 4-[(4-Chlorophenyl)(hydroxy)methyl]non-4-en-3-one CAS No. 918139-05-6](/img/structure/B14191729.png)
4-[(4-Chlorophenyl)(hydroxy)methyl]non-4-en-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-Chlorophenyl)(hydroxy)methyl]non-4-en-3-one is an organic compound with a complex structure that includes a chlorophenyl group, a hydroxy group, and a non-4-en-3-one backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chlorophenyl)(hydroxy)methyl]non-4-en-3-one typically involves the reaction of 4-chlorobenzaldehyde with a suitable enone precursor under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, where the hydroxy group is introduced via a subsequent oxidation step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. Catalysts such as palladium or nickel may be employed to facilitate the reaction, and the process is optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-[(4-Chlorophenyl)(hydroxy)methyl]non-4-en-3-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The enone moiety can be reduced to form a saturated ketone.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-[(4-Chlorophenyl)(oxo)methyl]non-4-en-3-one.
Reduction: Formation of 4-[(4-Chlorophenyl)(hydroxy)methyl]nonane-3-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-[(4-Chlorophenyl)(hydroxy)methyl]non-4-en-3-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-[(4-Chlorophenyl)(hydroxy)methyl]non-4-en-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(4-Chlorophenyl)(hydroxy)methyl]phenol
- 4-(4-Chlorophenyl)-4-hydroxypiperidine
Uniqueness
4-[(4-Chlorophenyl)(hydroxy)methyl]non-4-en-3-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its enone backbone and chlorophenyl group make it a versatile compound for various applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
918139-05-6 |
|---|---|
Fórmula molecular |
C16H21ClO2 |
Peso molecular |
280.79 g/mol |
Nombre IUPAC |
4-[(4-chlorophenyl)-hydroxymethyl]non-4-en-3-one |
InChI |
InChI=1S/C16H21ClO2/c1-3-5-6-7-14(15(18)4-2)16(19)12-8-10-13(17)11-9-12/h7-11,16,19H,3-6H2,1-2H3 |
Clave InChI |
XNPFDIOBLATXPF-UHFFFAOYSA-N |
SMILES canónico |
CCCCC=C(C(C1=CC=C(C=C1)Cl)O)C(=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2,3-Dihydrofuro[3,4-b][1,4]dioxine-5,7-dicarbonyl dichloride](/img/structure/B14191683.png)
![2-[(2,6-Dichlorophenyl)sulfanyl]aniline](/img/structure/B14191698.png)
![1-Oxo-1,2-dihydronaphtho[2,3-h]isoquinoline-6-carboxylic acid](/img/structure/B14191705.png)





